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molecular formula C12H14O3 B1611345 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 24833-31-6

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B1611345
M. Wt: 206.24 g/mol
InChI Key: ZDULJHJAQFHUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05130339

Procedure details

(R)-(+)-α-methylbenzylamine (25.8 ml, 0.2 mol) is added to a solution of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid racemate (41 g, 0.2 mol) in acetone (800 ml) and after 2 hours at room temperature the obtained salt is recovered by filtration (45.2 g) and crystallized twelve times from acetone until a product with constant [α] of -20.5° (c=1.4%, CHCl3) is obtained. This product is then taken up in water (30 ml) and the obtained solution is made acidic by the addition of concentrated HCl and extracted with ethyl ether. The organic phase is dried and evaporated to dryness and the obtained residue is crystallised from benzene (20 ml) affording 0.9 g of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2(S)-carboxylic acid; m.p. 133°-135° C.; [α]=-45.1° (c=1.4%, CHCl3). To determine its absolute configuration, the thus obtained product is converted into the corresponding 2-amino-7-methoxy-1,2,3,4 -tetrahydronaphthalene by the Curtius reaction.
Quantity
25.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@@H](N)C1C=CC=CC=1.[CH3:10][O:11][C:12]1[CH:21]=[C:20]2[C:15]([CH2:16][CH2:17][CH:18]([C:22]([OH:24])=[O:23])[CH2:19]2)=[CH:14][CH:13]=1.Cl>CC(C)=O.O>[CH3:10][O:11][C:12]1[CH:21]=[C:20]2[C:15]([CH2:16][CH2:17][C@H:18]([C:22]([OH:24])=[O:23])[CH2:19]2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
25.8 mL
Type
reactant
Smiles
C[C@H](C1=CC=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)C(=O)O
Name
Quantity
800 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is recovered by filtration (45.2 g)
CUSTOM
Type
CUSTOM
Details
crystallized twelve times from acetone until a product with constant [α] of -20.5° (c=1.4%, CHCl3)
CUSTOM
Type
CUSTOM
Details
is obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the obtained residue is crystallised from benzene (20 ml)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CC[C@@H](CC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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